molecular formula C10H6N4O2S2 B2387729 5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 267897-68-7

5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2387729
M. Wt: 278.3
InChI Key: UVOLTJHXODLWLU-UHFFFAOYSA-N
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Description

“5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers . The synthesis often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been reported to undergo various chemical reactions . The outcomes of these reactions are greatly influenced by the substituents on the thiazole ring .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, including the compound , through reactions with amines, leading to primary and secondary amide derivatives. These compounds are analyzed for their structural properties, showcasing the diversity in their chemical synthesis and potential applications in creating novel heterocyclic compounds with specific characteristics (L. Peterlin-Mašič et al., 2000).

Antimicrobial and Anti-Inflammatory Properties

Some derivatives of "5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide" have been synthesized and evaluated for their antimicrobial activity. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized and found to exhibit antimicrobial activity, highlighting the compound's relevance in the development of new antimicrobial agents (V. L. Gein et al., 2015). Moreover, derivatives of this compound have been assessed for anti-inflammatory activity, with some showing promise in this area (G. Doria et al., 1986).

Future Directions

Thiazoles are a promising class of compounds with diverse biological activities . Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities. The design and structure–activity relationship of bioactive molecules could be a potential area of study .

properties

IUPAC Name

5-oxo-N-(1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2S2/c15-7(13-9-11-1-3-17-9)6-5-12-10-14(8(6)16)2-4-18-10/h1-5H,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOLTJHXODLWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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